



Automated Radiosynthesis of [11C]UCB-J for Clinical PET Imaging

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Application Notes & Protocols

Introduction

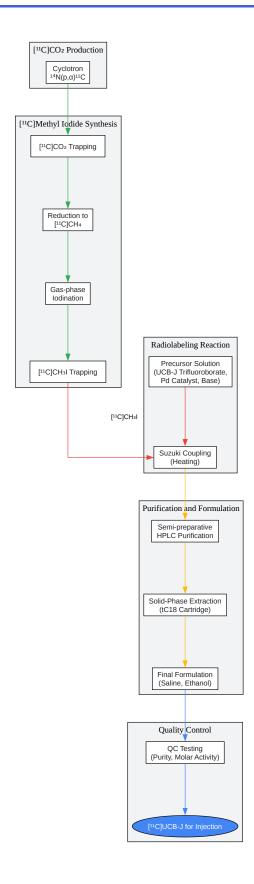
[¹¹C]**UCB-J** is a positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals. As a biomarker for synaptic density, [¹¹C]**UCB-J** is a valuable tool for in vivo imaging and quantification of synaptic changes in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2][3][4] The short half-life of carbon-11 (20.4 minutes) necessitates a rapid and efficient automated radiosynthesis process to produce [¹¹C]**UCB-J** suitable for clinical use.

These application notes provide a detailed protocol for the automated radiosynthesis of [¹¹C]**UCB-J** using a commercial synthesis module, based on the palladium(0)-mediated Suzuki cross-coupling reaction.[5][6]

Synthesis Pathway

The radiosynthesis of [11C]**UCB-J** involves the reaction of [11C]methyl iodide ([11C]CH₃I) with a trifluoroborate precursor in the presence of a palladium catalyst.[5][7]





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Caption: Automated radiosynthesis workflow for [11C]UCB-J.



Quantitative Data Summary

The following tables summarize the typical quantitative data obtained from the automated radiosynthesis of [11C]**UCB-J**, as reported in various studies.

Table 1: Radiosynthesis Parameters and Yields

Parameter	Value	Reference
Synthesis Module	Synthra RNPlus	[5][8]
Precursor	UCB-J trifluoroborate analogue	[5][7]
Radiochemical Yield (non- decay corrected)	11 ± 2%	[5][8]
Radiochemical Yield (based on [11C]CH3I)	39 ± 5%	[6]
Molar Activity (at end of synthesis)	20 - 100 GBq/μmol	[5][8]
Molar Activity (at end of synthesis)	390 ± 180 GBq/μmol	[6]
Total Synthesis Time	39 ± 3 min	[6]

Table 2: Quality Control Specifications for Clinical Use

Parameter	Specification	Reference
Radiochemical Purity	> 98%	[9][10]
Radiochemical Purity	> 99%	[6][11]
Final Formulation	10% Ethanol in Saline or PBS	[5][6][8]
Palladium Residue	< 2 ppb	[6]

Experimental Protocols



Materials and Reagents

- UCB-J trifluoroborate precursor (commercially available)
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Phosphine ligand (e.g., P(o-tol)3)
- Base (e.g., K₂CO₃)
- Dimethylformamide (DMF) or Tetrahydrofuran (THF)/Water
- [11C]Methyl iodide ([11C]CH3I) produced from a cyclotron
- · Semi-preparative HPLC system
- tC18 Sep-Pak cartridge
- · Sterile filters
- Reagents for quality control analysis (HPLC solvents, reference standards)

Automated Radiosynthesis Protocol (Synthra RNPlus)

This protocol is a representative example; specific parameters may require optimization.

- Pre-synthesis Preparation:
 - Prepare a solution of the UCB-J trifluoroborate precursor, palladium catalyst, and base in the chosen solvent (e.g., DMF).[1]
 - Load the reagent solution into the appropriate vial within the synthesis module.
 - Condition the semi-preparative HPLC column and the tC18 cartridge.
- [¹¹C]CH₃I Production and Trapping:
 - Produce [11 C]CO₂ via the 14 N(p, α) 11 C nuclear reaction in a cyclotron.



- Convert [¹¹C]CO₂ to [¹¹C]CH₃I using the gas-phase iodination method within the synthesis module.
- Trap the produced [¹¹C]CH₃I in the reaction vessel containing the precursor solution.
- Radiolabeling Reaction:
 - Heat the reaction mixture to the optimized temperature (e.g., 70-130°C) for a specified duration (e.g., 4-5 minutes) to facilitate the Suzuki cross-coupling.[1][6]

Purification:

- Following the reaction, quench the mixture and inject it onto the semi-preparative HPLC system for purification of [11C]UCB-J.
- Collect the fraction corresponding to the [11C]UCB-J peak.

· Reformulation:

- Dilute the collected HPLC fraction with water and pass it through a pre-conditioned tC18
 Sep-Pak cartridge.
- Wash the cartridge with sterile water to remove residual HPLC solvents.
- Elute the [11C]UCB-J from the cartridge with ethanol, followed by sterile saline or PBS.
- Pass the final product through a sterile filter into a sterile vial.

Quality Control Protocol

Perform the following quality control tests on the final product before release for clinical use.

- Visual Inspection: Check for any particulate matter or discoloration.
- pH Measurement: Ensure the pH of the final product is within the acceptable range for intravenous injection (typically 4.5-7.5).
- Radiochemical Purity and Identity:



- Inject an aliquot of the final product onto an analytical HPLC system.
- Confirm the identity of the [¹¹C]UCB-J peak by comparing its retention time with that of a non-radioactive UCB-J reference standard.
- Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the [11C]UCB-J peak relative to the total radioactivity detected.
- Molar Activity:
 - Determine the concentration of non-radioactive UCB-J in the final product using the analytical HPLC with a UV detector and a standard curve.
 - Measure the total radioactivity of the final product using a dose calibrator.
 - Calculate the molar activity (GBq/µmol) at the end of synthesis.
- Residual Solvents:
 - Analyze the final product for residual solvents (e.g., ethanol, DMF, THF) using gas chromatography to ensure they are below the limits specified in the pharmacopeia.
- Sterility and Endotoxin Testing:
 - Perform sterility testing according to standard protocols to ensure the absence of microbial contamination.
 - Conduct a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels and ensure they are below the acceptable limit for parenteral drugs.

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References



- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. radiologybusiness.com [radiologybusiness.com]
- 3. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated radiosynthesis of [11 C]UCB-J for imaging synaptic density by positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis of SV2A targeting radiotracer [11C]UCB-J PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic evaluation and test—retest reproducibility of [11C]UCB-J, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
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